2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAKKUOSKSDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thienopyrimidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidinones, sulfoxides, sulfones, and reduced thienopyrimidine derivatives.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one exhibits potent antimycobacterial activity. It disrupts the synthesis of the mycobacterial cell wall, effectively leading to cell death in species such as Mycobacterium tuberculosis . This mechanism positions it as a promising candidate for developing new treatments against tuberculosis.
Anticancer Activity
The compound has shown significant anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition is crucial for angiogenesis, thus reducing tumor growth and inducing apoptosis in cancer cells . The ability to target angiogenesis highlights its potential in cancer therapy.
Case Study 1: Antimycobacterial Properties
A study demonstrated that derivatives of thienopyrimidinones, including this compound, showed varying degrees of activity against Mycobacterium tuberculosis. The most effective compounds were those that maintained structural integrity while introducing functional groups that enhanced lipophilicity .
Case Study 2: Anticancer Efficacy
In another investigation focusing on cancer cell lines, the compound was tested for its ability to inhibit VEGFR-2. The results indicated a dose-dependent response with an IC50 value suggesting significant potency against certain cancer types . The study highlighted the importance of further optimizing this compound's structure to enhance its efficacy.
Mechanism of Action
The mechanism of action of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Antimycobacterial Activity: The compound disrupts the cell wall synthesis of Mycobacterium species, leading to cell death.
Anticancer Activity: It inhibits VEGFR-2, leading to the suppression of angiogenesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Position and Size
- 2,6-Dichlorophenyl Derivative : Replacing phenyl with chlorophenyl groups at positions 2 and 6 enhances antimicrobial activity, with efficacy increasing alongside the size of the saturated ring in the amide linker (e.g., 9n < 10n < 11n) .
- 5,6-Dimethyl Derivative : Methyl groups at positions 5 and 6 improve selectivity for cyclooxygenase-2 (COX-2) over COX-1, demonstrating a 5-fold higher affinity (IC₅₀ = 0.8 µM vs. 4.2 µM for COX-1) .
- 3-Amino-2,5,6-Trimethyl Derivative: The amino group at position 3 and methyl groups at 2,5,6 alter solubility (logP = 1.2) and molecular weight (209.27 g/mol), though its biological targets remain under investigation .
Halogenated Derivatives
- 5-Iodo Derivative : Iodine at position 5 increases molecular weight (278.07 g/mol) and reactivity, making it a candidate for radiolabeling in imaging studies .
Physicochemical Properties
- Solubility and Stability : The 2-methyl derivative (CAS 21582-51-4) exhibits a melting point of 204–206°C and moderate aqueous solubility (logP = 1.53), whereas the 2,6-diphenyl analog’s higher hydrophobicity (predicted logP = 3.2) may limit bioavailability .
- Synthetic Accessibility : POCl₃-catalyzed, solvent-free synthesis yields 46–86% for 2,3-disubstituted derivatives, while microwave-assisted routes reduce reaction times by 60% for 5,6-dimethyl analogs .
Mechanism of Action Diversity
- Melanogenesis: The azepine-fused 2,6-diphenyl derivative upregulates tyrosinase activity via cAMP-PKA signaling .
- Enzyme Inhibition: 2,4-Diamino derivatives target dihydrofolate reductase (DHFR), while 5,6-dimethyl variants selectively block COX-2 .
- Antimicrobial Action : Dichlorophenyl derivatives disrupt bacterial membrane integrity, with Gram-positive selectivity (MIC = 4–16 µg/mL) .
Biological Activity
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound recognized for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and comparative efficacy against similar compounds.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidin-4-one core with two phenyl groups at the 2 and 6 positions. Its molecular formula is , and it has a molecular weight of approximately 304.36 g/mol. The structural uniqueness contributes to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- Antimycobacterial Activity : The compound disrupts the synthesis of the mycobacterial cell wall, leading to cell death in species such as Mycobacterium tuberculosis .
- Anticancer Activity : It inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. This inhibition leads to reduced tumor growth and induces apoptosis in cancer cells .
Biological Activity Data
A summary of the biological activities and findings related to this compound is presented in the following table:
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines through its action on VEGFR-2. The results suggest potential for development as an anticancer agent .
- Antimycobacterial Studies : Laboratory evaluations showed that the compound effectively reduces the viability of Mycobacterium species, indicating its potential use in treating tuberculosis .
- MIF2 Inhibition : A study focused on MIF2 (Macrophage Migration Inhibitory Factor) revealed that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant inhibitory activity against MIF2, which is involved in inflammatory responses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thienopyrimidine derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N,6-Diphenylthieno[2,3-d]pyrimidin-4-amine | Varies based on functional groups | Similar structure but different substitutions |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid | Antimicrobial activity | Used as intermediates in GABA B receptor modulation |
The dual phenyl substitution in this compound enhances its biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?
- Methodology : A common approach involves cyclocondensation reactions using substituted thiophene precursors. For example, derivatives with trifluoromethyl or aryl substituents are synthesized via NaH-mediated acylation in DMF, followed by purification using column chromatography (Hexane:EtOAc gradients) . Key steps include controlling temperature (0–5°C for acyl chloride addition) and optimizing stoichiometry to minimize side products.
- Characterization : Confirmation via /-NMR, IR, and elemental analysis is critical. Substituent-specific spectral shifts (e.g., aromatic protons at δ 7.1–8.0 ppm) help validate regiochemistry .
Q. How can researchers optimize yields during the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Key Strategies :
- Use one-pot sequential reactions to reduce intermediate isolation steps, as demonstrated in tetrahydro-pyrano-thienopyrimidinone synthesis .
- Employ microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), which improves reaction efficiency by 20–30% compared to conventional heating .
- Optimize solvent systems (e.g., DMF for solubility vs. EtOAc for extraction) and catalyst loading (e.g., NaH for acylations) to enhance reproducibility .
Q. What biological screening assays are suitable for evaluating thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- In vitro assays :
- COX-2/COX-1 selectivity : Use human recombinant enzymes with indomethacin as a positive control. Measure IC values via fluorometric or colorimetric assays (e.g., prostaglandin conversion) .
- Antiproliferative activity : Screen against murine B16 melanoma cells using MTT assays, with dose-response curves (1–100 μM) and reference compounds like doxorubicin .
- Safety profiling : Include cytotoxicity assays (e.g., HEK293 cells) and Ames tests for genotoxicity .
Advanced Research Questions
Q. How can structural modifications of this compound improve selectivity for kinase targets like VEGFR-2?
- Rational Design :
- Molecular hybridization : Integrate 1,3,4-oxadiazole spacers to occupy linker regions and hydrophobic tails (e.g., aryl groups) for allosteric pocket binding. Docking studies show improved VEGFR-2 inhibition (IC < 1 μM) with these modifications .
- Pharmacophore optimization : Replace the 4(3H)-one moiety with bioisosteres (e.g., thione or sulfonamide groups) to enhance hydrogen bonding with kinase hinge regions .
- Validation : Use surface plasmon resonance (SPR) to quantify binding kinetics and MD simulations (>100 ns) to assess stability of ligand-target complexes .
Q. How should researchers address contradictory data in COX-2 inhibition assays for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Troubleshooting Steps :
Orthogonal assays : Confirm results using both fluorometric (e.g., COX Fluorescent Inhibitor Screening Kit) and ELISA-based prostaglandin E (PGE) quantification .
Enzyme source consistency : Ensure isoform purity (e.g., human recombinant COX-2 vs. sheep placental COX-1) to avoid cross-reactivity .
Metabolic stability : Pre-incubate compounds with liver microsomes to rule out false negatives due to rapid degradation .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?
- ADME Prediction :
- SwissADME : Calculate logP, topological polar surface area (TPSA), and bioavailability scores. Ideal candidates should have TPSA < 90 Ų and logP 2–5 for blood-brain barrier penetration .
- CYP450 inhibition : Use Schrödinger’s QikProp to assess interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .
- Toxicity : Leverage ProTox-II for hepatotoxicity and carcinogenicity predictions .
Q. How can researchers elucidate the role of substituents in the bioactivity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- SAR Studies :
- Electron-withdrawing groups (e.g., -CF, -Cl) at the 2-position enhance COX-2 inhibition (IC reduction by 40–60% vs. unsubstituted analogs) .
- Hydrophobic aryl groups at the 6-position improve VEGFR-2 binding by filling hydrophobic pockets (ΔG < -9 kcal/mol in docking) .
- Data Analysis : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent properties (steric, electrostatic) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
